Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate
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Overview
Description
Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate is an organic compound with a complex structure that includes a chromenone core, a phenoxy group, and an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate typically involves multiple steps. One common route includes the condensation of 4-methylphenol with a suitable chromenone derivative, followed by the introduction of the ethyl carbonate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenone core or the phenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may enhance the compound’s binding affinity, while the ethyl carbonate moiety can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
- Methyl 4-(4-methylphenoxy)-3-oxobutanoate
- Ethyl 4-(4-aminophenyl)-4-oxobutanoate
Uniqueness
Ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenone core is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl [3-(4-methylphenoxy)-4-oxochromen-7-yl] carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-22-19(21)25-14-8-9-15-16(10-14)23-11-17(18(15)20)24-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOQCBGFANZIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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